molecular formula C25H20ClN3O4 B10996231 N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

Cat. No.: B10996231
M. Wt: 461.9 g/mol
InChI Key: SWWFRWHBZNAXNA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound with a unique structure that combines a chlorinated phenol group with a quinazolinone moiety

Preparation Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the chlorination of a phenol derivative, followed by the formation of the quinazolinone core through cyclization reactions. The final step involves the coupling of the chlorinated phenol with the quinazolinone derivative under specific reaction conditions, such as the use of coupling agents and solvents .

Chemical Reactions Analysis

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C25H20ClN3O4

Molecular Weight

461.9 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide

InChI

InChI=1S/C25H20ClN3O4/c26-15-11-12-21(30)19(14-15)27-22(31)10-5-13-28-23-16-6-1-2-7-17(16)25(33)29(23)20-9-4-3-8-18(20)24(28)32/h1-4,6-9,11-12,14,23,30H,5,10,13H2,(H,27,31)

InChI Key

SWWFRWHBZNAXNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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